

(+)-Isoalantolactone (CAS: 470-17-7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacological Properties and Mechanisms of Action of a Promising Sesquiterpene Lactone

Abstract

(+)-Isoalantolactone (IAL), a naturally occurring sesquiterpene lactone with the Chemical Abstracts Service (CAS) number 470-17-7, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] Isolated primarily from the roots of plants such as Inula helenium, IAL has demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and notably, potent anticancer properties against a variety of cancer cell lines.[1][3] This technical guide provides a comprehensive overview of (+)-isoalantolactone for researchers, scientists, and professionals in drug development. It consolidates key quantitative data, details experimental protocols for assessing its activity, and illustrates its mechanisms of action through signaling pathway diagrams.

Chemical and Physical Properties

(+)-Isoalantolactone is a member of the eudesmane class of sesquiterpenoids, characterized by a specific three-ring structure. Its chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	470-17-7	[4]
Molecular Formula	C15H20O2	
Molecular Weight	232.32 g/mol	_
Appearance	White to off-white solid	_
Purity	≥98% (commonly available)	_
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years.	-

Biological Activities and Quantitative Data

The primary biological activities of **(+)-isoalantolactone** are its potent cytotoxic and antiproliferative effects on a wide range of cancer cells. It is also recognized for its antiinflammatory and antimicrobial properties.

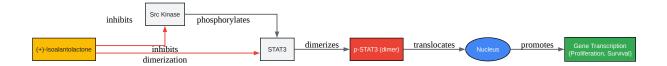
Anticancer Activity

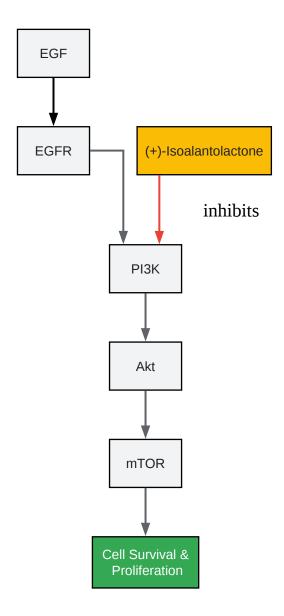
IAL's anticancer effects are attributed to its ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer cell proliferation and survival. The half-maximal inhibitory concentration (IC_{50}) values of IAL in various cancer cell lines are presented in the table below.

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Reference
PANC-1	Pancreatic Cancer	40	24	
BxPC-3	Pancreatic Cancer	43	Not Specified	
HPAC	Pancreatic Cancer	48	Not Specified	
K562	Leukemia	1.2	Not Specified	-
HeLa	Cervical Cancer	8.15 ± 1.16	Not Specified	_
HCT116	Colorectal Cancer	8.51	48	
HCT116-OxR	Oxaliplatin- Resistant Colorectal Cancer	8.84	48	
UM-SCC-10A	Head and Neck Squamous Cell Carcinoma	50	24	_
UM-SCC-10A	Head and Neck Squamous Cell Carcinoma	25	48	

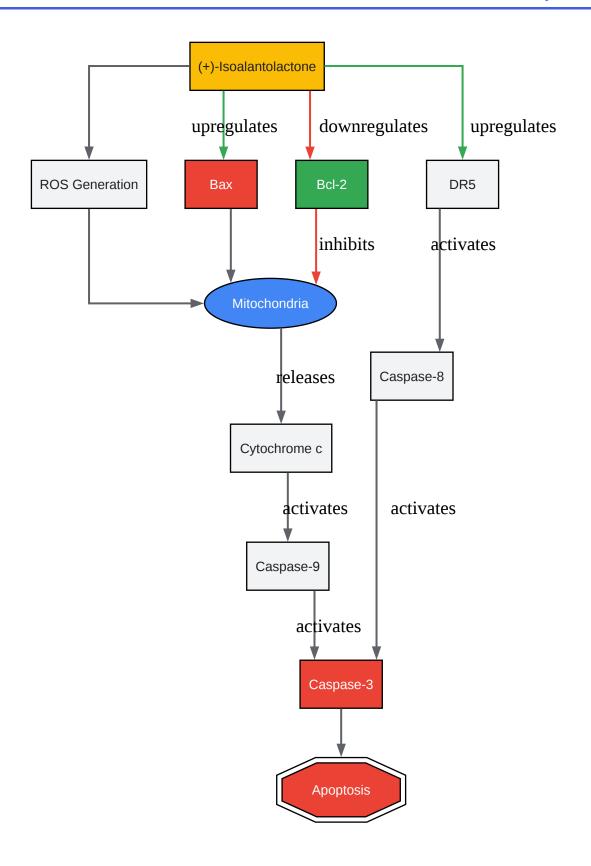
Anti-inflammatory Activity

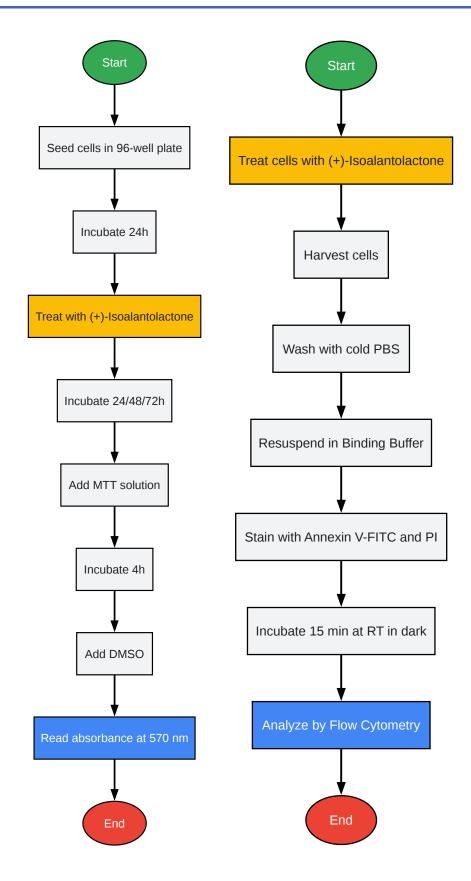
IAL has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, at concentrations of 4 and 8 μ M, IAL significantly decreases the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin E₂ (PGE₂), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF- α) in RAW 264.7 macrophages.


Mechanisms of Action: Signaling Pathways


(+)-Isoalantolactone modulates several critical signaling pathways that are often dysregulated in cancer and inflammatory diseases. The primary mechanisms involve the induction of reactive oxygen species (ROS), which in turn affects multiple downstream targets.

Inhibition of STAT3 Signaling


IAL has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is believed to bind to the SH2 domain of STAT3, which can competitively inhibit its dimerization. IAL also suppresses the activity of the upstream kinase Src, further contributing to the inhibition of STAT3 activation.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoalantolactone: a review on its pharmacological effects PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis by Isoalantolactone in Human Hepatocellular Carcinoma Hep3B Cells through Activation of the ROS-Dependent JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(+)-Isoalantolactone (CAS: 470-17-7): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10774787#isoalantolactone-cas-number-470-17-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com